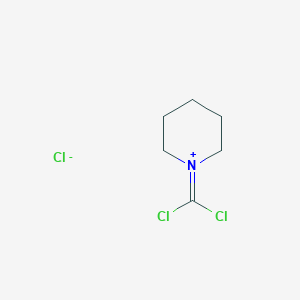
Piperidinium, 1-(dichloromethylene)-, chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperidinium, 1-(dichloromethylene)-, chloride: is a chemical compound with the molecular formula C6H10Cl3N . It is a derivative of piperidine, a six-membered heterocyclic amine that is widely used in the synthesis of pharmaceuticals and other organic compounds . This compound is characterized by the presence of a dichloromethylene group attached to the piperidinium ring, making it a unique and valuable compound in various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Piperidinium, 1-(dichloromethylene)-, chloride typically involves the reaction of piperidine with dichloromethylene chloride under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or crystallization to obtain the pure compound .
Analyse Chemischer Reaktionen
Types of Reactions: Piperidinium, 1-(dichloromethylene)-, chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different piperidine derivatives.
Substitution: The dichloromethylene group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like sodium hydroxide or other nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield piperidinium oxides, while reduction can produce various piperidine derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: Piperidinium, 1-(dichloromethylene)-, chloride is used as a building block in the synthesis of complex organic molecules. It is valuable in the development of new pharmaceuticals and agrochemicals .
Biology: In biological research, this compound can be used to study the effects of piperidine derivatives on biological systems. It may also serve as a precursor for the synthesis of biologically active compounds .
Medicine: Piperidine derivatives are known for their pharmacological activities, including analgesic and anti-inflammatory properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including the manufacture of polymers and resins .
Wirkmechanismus
The mechanism of action of Piperidinium, 1-(dichloromethylene)-, chloride involves its interaction with specific molecular targets in biological systems. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific derivative and its intended application .
Vergleich Mit ähnlichen Verbindungen
Piperidine: A six-membered heterocyclic amine with a similar structure but without the dichloromethylene group.
Pyrrolidine: A five-membered heterocyclic amine with similar chemical properties.
Piperazine: A six-membered heterocyclic compound with two nitrogen atoms in the ring.
Uniqueness: Piperidinium, 1-(dichloromethylene)-, chloride is unique due to the presence of the dichloromethylene group, which imparts distinct chemical properties and reactivity. This makes it valuable in specific synthetic applications where other piperidine derivatives may not be suitable .
Eigenschaften
CAS-Nummer |
59533-03-8 |
|---|---|
Molekularformel |
C6H10Cl3N |
Molekulargewicht |
202.5 g/mol |
IUPAC-Name |
1-(dichloromethylidene)piperidin-1-ium;chloride |
InChI |
InChI=1S/C6H10Cl2N.ClH/c7-6(8)9-4-2-1-3-5-9;/h1-5H2;1H/q+1;/p-1 |
InChI-Schlüssel |
YBDDASWGWHXTGV-UHFFFAOYSA-M |
Kanonische SMILES |
C1CC[N+](=C(Cl)Cl)CC1.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


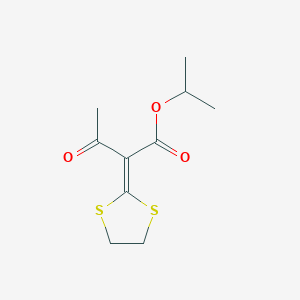
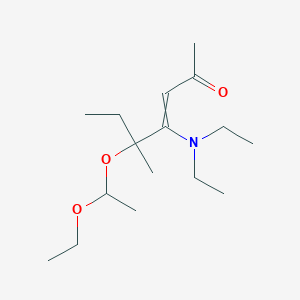
![N-[(5-Hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-cysteine](/img/structure/B14597821.png)
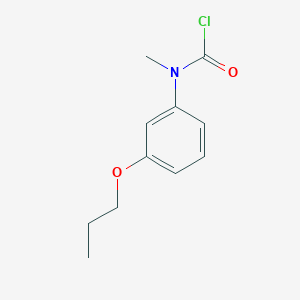
![({2,3-Bis[(oxan-2-yl)oxy]propyl}sulfanyl)acetyl chloride](/img/structure/B14597827.png)
![Benzo[f]quinazoline, 1,3-diphenyl-](/img/structure/B14597829.png)
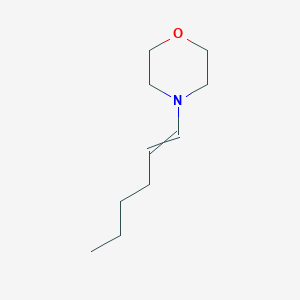
![5-[(4-Hydroxyphenyl)methyl]-3,3-dimethylcyclohexan-1-one](/img/structure/B14597844.png)


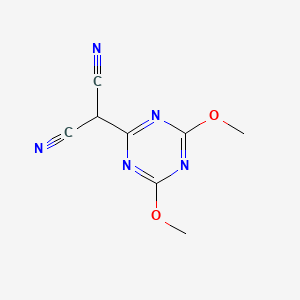
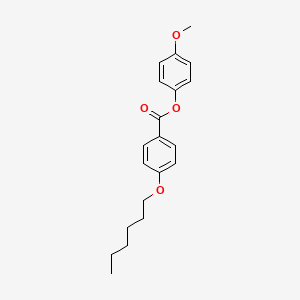

![N-(Methanesulfonyl)-N-{4-[(3-nitroacridin-9-yl)amino]phenyl}acetamide](/img/structure/B14597869.png)
